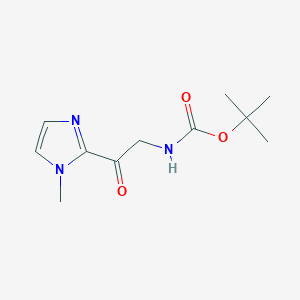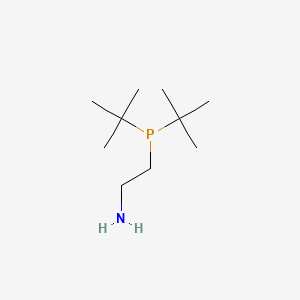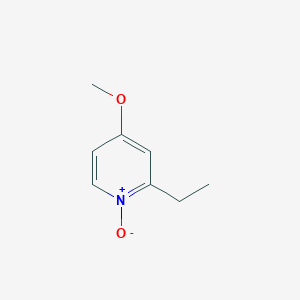
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” would likely consist of a pyrazole ring attached to a phenylethyl group and an ethyl carboxylate group .Chemical Reactions Analysis
Again, while specific reactions involving “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” are not available, pyrazole compounds are known to participate in various chemical reactions. For instance, they can undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” are not available, similar compounds often have a strong aroma and are used in the fragrance industry .Aplicaciones Científicas De Investigación
Analysis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate Applications
Isoxazole Derivatives Synthesis: This compound is used in synthesizing isoxazole-4-carboxylic acid derivatives, which have potential applications in pharmaceuticals and agrochemicals due to their biological activities .
Intermediate in Organic Synthesis: It acts as an intermediate for further chemical transformations in organic synthesis, leading to a variety of end products with diverse applications .
Serotonin Receptor Binding: Compounds with a phenethylamine structure have shown selective binding towards serotonin (5-HT) receptor subtypes, indicating potential use in therapeutic compounds targeting these pathways .
Flavoring Agents: The phenethyl moiety is known for its rose-like odor, suggesting that this compound could be used to synthesize flavoring agents like 2-phenylethanol and 2-phenylethyl acetate .
Fentanyl Analogs Metabolism: Given the structural similarity to fentanyl analogs, there may be research interest in studying its metabolic pathways and potencies, contributing to forensic and toxicological sciences .
Mecanismo De Acción
Target of Action
Ethyl 5-phenethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties . .
Mode of Action
It’s known that the biological properties of pyrazole derivatives can be significantly modified by the presence of different substituents on the pyrazole ring and the phenyl ring .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrazole derivatives have been reported to possess antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties , suggesting that they can induce a variety of molecular and cellular changes.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)12-10-15-16-13(12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFRUBMFQQNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenethyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














